Product packaging for Ehp-inhibitor-2(Cat. No.:)

Ehp-inhibitor-2

Cat. No.: B3289813
M. Wt: 303.32 g/mol
InChI Key: RDCISORSAAOABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Eph Receptor Tyrosine Kinases (RTKs) and Their Biological Significance

Eph receptors are a diverse group of transmembrane receptor tyrosine kinases that play pivotal roles in cell-cell communication and signaling. Their dysregulation is linked to a spectrum of diseases, highlighting their importance as therapeutic targets.

The Eph receptor family is divided into two main subclasses: EphA and EphB nih.govfrontiersin.orgwikipedia.orgqiagen.comresearchgate.netsdbonline.orgbenthamopen.commdpi.comguidetopharmacology.org. Humans express nine EphA receptors (EphA1-8, and EphA10) and five EphB receptors (EphB1-4, and EphB6) nih.govfrontiersin.orgwikipedia.orgresearchgate.netnih.govguidetopharmacology.orgaacrjournals.org. These receptors interact with a family of cell surface-associated ligands called ephrins nih.govfrontiersin.orgqiagen.comresearchgate.netnih.govmdpi.comresearchgate.net. Ephrin-A ligands are typically anchored to the cell membrane via glycosylphosphatidylinositol (GPI), while ephrin-B ligands possess a transmembrane domain and a cytoplasmic tail frontiersin.orgresearchgate.netmdpi.com. EphA receptors generally bind ephrin-A ligands, and EphB receptors bind ephrin-B ligands, although exceptions exist, such as EphA4, which can bind both subclasses nih.govresearchgate.netmdpi.comguidetopharmacology.org.

Eph/ephrin signaling is characterized by its bidirectional nature, meaning that signaling occurs in both the receptor-expressing cell (forward signaling) and the ligand-expressing cell (reverse signaling) nih.govqiagen.comresearchgate.netnih.govfrontiersin.orgarvojournals.org. Canonical signaling is typically initiated by ligand binding, leading to receptor autophosphorylation and activation of downstream tyrosine kinase activity nih.govarvojournals.orgjst.go.jp. However, Eph receptors, particularly EphA2, can also engage in non-canonical signaling pathways that are ligand- and/or tyrosine kinase-independent, often involving serine phosphorylation (e.g., at Ser-897) frontiersin.orgarvojournals.orgjst.go.jpmolbiolcell.org. These pathways can have distinct, sometimes opposing, roles in cellular processes and disease progression frontiersin.orgjst.go.jp.

The Eph/ephrin system is fundamental to numerous physiological processes. During embryonic development, it is critical for axon guidance, cell migration, tissue boundary formation, and segmentation nih.govfrontiersin.orgwikipedia.orgqiagen.comresearchgate.netsdbonline.orgnih.govtargetmol.comnih.govfrontiersin.orgmdpi.comresearchgate.net. In adult organisms, this system continues to play roles in tissue homeostasis, synaptic plasticity, angiogenesis, and immune regulation nih.govfrontiersin.orgnih.govtargetmol.comnih.govfrontiersin.orgmdpi.commdpi.com. Specifically, Eph/ephrin signaling is involved in nerve regeneration, vascular development, and the maintenance of various tissue types, including the endothelium and nervous system nih.govnih.govfrontiersin.orgmdpi.commdpi.comsciopen.comfrontiersin.org.

Rationale for Targeting Eph Receptors in Disease Pathophysiology

The critical roles of Eph/ephrin signaling in both normal physiology and disease pathogenesis make them attractive therapeutic targets. Aberrant signaling is frequently observed in various pathological conditions, including cancer, neurological disorders, and inflammatory diseases.

Eph receptors and their ligands are frequently dysregulated in cancer, exhibiting altered expression levels that can either promote or suppress tumor development, depending on the specific receptor, ligand, and cellular context nih.govunibo.itaging-us.commdpi.com. Upregulation of certain Eph receptors, such as EphA2 and EphB4, is often associated with increased tumor cell motility, invasion, metastasis, angiogenesis, and poor patient prognosis nih.govunibo.itaging-us.commdpi.comfrontiersin.orgmdpi.com. For instance, EphA2 overexpression has been linked to enhanced invasion and metastasis in melanoma and is associated with poor prognosis in various cancers nih.govaging-us.commdpi.comfrontiersin.orgmdpi.com. EphB2 expression in squamous cell carcinoma (SCC) has also been linked to poor prognostic factors, with its inhibition reducing tumor growth and invasion frontiersin.org. The complex roles of Eph/ephrin signaling in cancer highlight the need for targeted therapeutic strategies to modulate their activity.

Beyond cancer, Eph/ephrin signaling is implicated in a range of other pathological conditions. In neurological disorders, Eph/ephrin signaling plays roles in neurodevelopment, synaptic plasticity, and responses to injury, with dysregulation contributing to conditions like Alzheimer's disease and neuropathic pain sdbonline.orgnih.govtargetmol.comnih.govfrontiersin.org. The system is also involved in inflammatory diseases, such as atherosclerosis and fibrosis, and metabolic disorders targetmol.commdpi.comtargetmol.com. For example, EphA2 has been implicated in mediating inflammation and blood-brain barrier permeability during brain injury frontiersin.org. The broad involvement of Eph/ephrin signaling in diverse pathological processes underscores the potential of Eph inhibitors like Ehp-inhibitor-2 as therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N5O B3289813 Ehp-inhibitor-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7-amino-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-16-14(11-3-1-5-13(23)7-11)9-20-17-15(10-21-22(16)17)12-4-2-6-19-8-12/h1-10,23H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCISORSAAOABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Ehp Inhibitor 2 Action

Target Identification and Validation for Ehp-inhibitor-2

The primary function of this compound is to inhibit the activity of Eph receptors, a diverse group of transmembrane proteins involved in cell signaling targetmol.comtargetmol.comhoelzel-biotech.comchemsrc.comselleckchem.comcymitquimica.commedchemexpress.com.

Primary Eph Receptor Targets (e.g., EphA2, EphB4)

This compound is broadly identified as an inhibitor of the Eph receptor family targetmol.comtargetmol.comhoelzel-biotech.comchemsrc.comselleckchem.comcymitquimica.commedchemexpress.com. While specific quantitative data detailing this compound's affinity for individual Eph receptor subtypes, such as EphA2 or EphB4, are not explicitly provided in the current literature snippets, related compounds offer insight into the target landscape. For instance, the NVP-BHG712 isomer has demonstrated binding to both EPHA2 and EPHB4 targetmol.comtargetmol.comselleckchem.com. Furthermore, AZ12672857 is recognized as an inhibitor of EphB4 targetmol.comtargetmol.com, and Urolithin D is known to inhibit EphA2 phosphorylation targetmol.com. ALW II-41-27 has also been characterized as a potent inhibitor of EphA2 selleckchem.com. These related molecules highlight the significance of EphA and EphB subclasses within the broader Eph receptor family as targets for kinase inhibitors.

Binding Site Characterization (e.g., ATP-binding pocket, ephrin-binding pocket)

As a small molecule inhibitor, this compound is understood to interact with the kinase domain of its target Eph receptors. Research indicates that small molecule kinase inhibitors generally exhibit favorable binding within the ATP-binding pocket of kinase domains nih.gov. This specific interaction site is fundamental to the inhibitor's ability to block the enzymatic activity of the receptor nih.govnih.govwikipedia.orgslideshare.netd-nb.info. Unlike some other therapeutic strategies that might target the extracellular ligand-binding domain (LBD) to prevent ephrin binding, small molecule inhibitors like this compound primarily aim to disrupt the intracellular catalytic machinery by competing for the ATP-binding site nih.govnih.gov.

Molecular Mechanisms of Kinase Inhibition by this compound

This compound exerts its inhibitory effects through specific molecular interactions within the Eph receptor kinase domain, ultimately modulating downstream signaling pathways.

Competitive Inhibition of ATP Binding

The primary mechanism by which this compound functions is through competitive inhibition of ATP binding. By occupying the ATP-binding pocket within the kinase domain of Eph receptors, this compound prevents the binding of endogenous ATP. This competition is a standard mode of action for many kinase inhibitors, effectively blocking the catalytic activity of the enzyme and halting the transfer of phosphate (B84403) groups to target proteins nih.govnih.govwikipedia.orgslideshare.netd-nb.infowikipedia.org.

Impact on Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt, NF-κB, Nrf2)

The inhibition of Eph receptor kinase activity by this compound has significant implications for various downstream signaling pathways that are critical for cellular functions, including proliferation, survival, and migration. Eph receptor signaling is known to influence key pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways nih.govnih.govnih.gov. These pathways are frequently dysregulated in diseases like cancer and are involved in cell growth and survival nih.govnih.govnih.govnih.govmdpi.comoncotarget.com.

Furthermore, Eph receptor signaling can also impact the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and immune responses nih.govresearchgate.net. The activation of these pathways can, in turn, influence the activity of transcription factors like NF-E2-related factor 2 (Nrf2), which plays a central role in cellular antioxidant defense mechanisms nih.govnih.govmdpi.comoncotarget.com. By inhibiting Eph receptor autophosphorylation and kinase activity, this compound can indirectly modulate these downstream signaling cascades, potentially altering cellular responses related to proliferation, survival, and oxidative stress.

Representative Eph Receptor Inhibitor Data

Selectivity Profiling and Off-Target Interactions of this compound

The development of targeted therapies, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity to ensure efficacy and minimize unintended biological effects. For this compound, this involves examining its interactions with its intended targets within the Eph receptor family and its potential engagement with other kinases.

Kinome-wide Selectivity Assessment

Kinome-wide selectivity profiling is a standard practice in the characterization of kinase inhibitors. This process systematically screens a compound against a broad panel of kinases, often comprising hundreds of targets, to map its inhibitory landscape nih.govnih.govresearchgate.net. Such assessments are crucial given the high degree of homology observed in the ATP-binding sites across many kinases, which can lead to off-target interactions hitgen.commedrxiv.org. By employing techniques such as chemical proteomics or high-throughput enzymatic assays, researchers can identify the primary kinases inhibited by a compound and any other kinases it affects nih.govacs.org. For this compound, this would involve evaluating its potency and specificity across the entire Eph receptor subfamily and beyond, to establish a clear picture of its kinome-wide engagement.

Identification and Characterization of Notable Off-Target Interactions (e.g., Src family kinases)

This compound is primarily defined by its activity against Eph family tyrosine kinases targetmol.comtargetmol.comselleckchem.comtargetmol.com. However, research into related Eph receptor inhibitors and broader kinase inhibitor profiling reveals potential interactions with other kinase families, notably the Src family kinases (SFKs). For instance, AZ12672857, a compound with similar inhibitory properties targeting EphB4, has demonstrated activity against Src-transfected cells, suggesting potential cross-reactivity with SFKs targetmol.comtargetmol.com. Similarly, Dasatinib, a well-established multi-kinase inhibitor, targets SFKs and has also been observed to influence EphA2 activity targetmol.comnih.govnih.gov. NVP-BHG712, another inhibitor within the Eph receptor class, has shown activity against c-Src targetmol.comselleckchem.com. These findings indicate that SFKs may represent significant off-targets or co-targets for compounds within this class, including potentially this compound. A detailed kinome-wide assessment would be necessary to definitively characterize the off-target profile of this compound.

Implications of Selectivity Profile for Therapeutic Application

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. A compound with a well-defined selectivity profile, effectively inhibiting its intended target(s) with minimal activity against other kinases, is generally favored for drug development due to a potentially cleaner therapeutic window and reduced likelihood of off-target effects hitgen.comreactionbiology.com. Conversely, inhibitors exhibiting promiscuous activity across multiple kinases may present complex biological outcomes and a higher risk of unintended consequences hitgen.commedrxiv.orgnih.gov. For this compound, understanding its interaction spectrum, including its engagement with Eph receptors and potential off-targets like SFKs, is vital. This knowledge is instrumental in guiding optimization strategies, potentially identifying therapeutic conditions where its desired Eph-modulating effects are maximized while mitigating any contributions from its off-target activities. The ultimate goal is to develop agents that can precisely modulate Eph signaling pathways, thereby enhancing therapeutic efficacy and safety for clinical applications.

Compound Table

Compound NameDescriptionPrimary Target(s) / ClassNoted Off-Target(s) / Related Kinase Activity
This compoundEph family tyrosine kinase inhibitorEph receptorsNot explicitly detailed
AZ12672857EphB4 inhibitorEphB4Src family kinases
DasatinibMulti-kinase inhibitorBCR-ABL, c-KIT, PDGFR, SFKsEphA2
NVP-BHG712EphB4 inhibitorEphB4c-Raf, c-Src, c-Abl
AWL-II-38.3Potent EphA3 kinase inhibitorEphA3Src family kinases, b-raf

Preclinical Pharmacological Characterization of Ehp Inhibitor 2

In Vitro Studies on Ehp-inhibitor-2 Efficacy

In vitro studies are essential for understanding the direct molecular and cellular mechanisms of action of this compound.

While specific quantitative data on the effects of this compound on cell proliferation, viability, and apoptosis were not detailed in the provided search results, the broader context of Eph receptor signaling suggests that its inhibition can impact these cellular processes. Eph receptor activation can influence cell proliferation and survival pathways glpbio.comglpbio.comnih.gov. For instance, studies involving other Eph receptor modulators have demonstrated effects on these cellular parameters. For example, the inhibition of EphA2 signaling by EphA2/Fc soluble receptors was associated with decreased tumor cell proliferation nih.govaacrjournals.org. Furthermore, research on related pathways indicates that compounds targeting specific cellular mechanisms can induce apoptosis and reduce cell viability mdpi.combiomolther.org.

This compound has demonstrated an effect on cellular migration. Specifically, it has been reported to affect cell migration in MDA-MB-435 cells at concentrations ranging from 2 to 4 µM interchim.com. Eph/ephrin signaling is known to be a pivotal regulator of cell migration and invasion, with EphA2, in particular, showing dual roles: inhibiting chemotactic migration upon ligand binding, but promoting migration in a ligand-independent manner when overexpressed nih.govnih.gov. While direct invasion assay data for this compound was not specified, the modulation of migration suggests potential impacts on invasion as well, given the interconnectedness of these processes in cancer progression glpbio.comglpbio.comnih.gov.

Table 1: In Vitro Cellular Migration Assay Findings

Assay TypeCell LineCompoundConcentrationReported Effect on MigrationReference
Cellular MigrationMDA-MB-435This compound2-4 µMAffected migration interchim.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and Eph/ephrin signaling is recognized as a key regulator glpbio.comglpbio.comnih.gov. Studies utilizing EphA2 targeting agents have provided significant insights into the anti-angiogenic potential of inhibiting this pathway. Administration of EphA2/Fc soluble receptors demonstrated substantial inhibition of microvessel formation in ex vivo rat aortic ring assays, achieving up to 76% inhibition at a dose of 5000 ng/ml. In vivo, these soluble receptors resulted in an 81% inhibition of neovascularization in a porcine aortic endothelial cell-vascular endothelial growth factor (VEGF)/basic fibroblast growth factor Matrigel plug assay nih.govaacrjournals.org. These findings highlight the critical role of EphA signaling in angiogenesis and support the rationale for using Eph inhibitors, such as this compound, as anti-angiogenic agents.

Table 2: In Vitro Angiogenesis Inhibition by EphA2/Fc Soluble Receptors

Assay TypeCompoundFindingReference
Rat Aortic Ring AssayEphA2/FcUp to 76% inhibition of microvessel formation nih.govaacrjournals.org
Porcine Aortic Endothelial Cell Matrigel Plug AssayEphA2/Fc81% inhibition of neovascularization nih.govaacrjournals.org

This compound functions by targeting Eph receptors, thereby modulating Eph/ephrin signaling pathways glpbio.comglpbio.comselleckchem.comselleck.co.jpselleckchem.commedchemexpress.com. Eph receptors are tyrosine kinases that initiate intracellular signaling cascades upon ligand binding glpbio.comglpbio.comnih.gov. The precise downstream effects of this compound on specific phosphorylation states of Eph receptors or their effectors were not detailed in the provided snippets. However, it is understood that Eph receptor inhibition can interfere with pathways such as Ras-Erk and Rac GTPase activation, which are involved in cell proliferation and migration nih.gov. For instance, ALW-II-41-27, another Eph receptor tyrosine kinase inhibitor, has shown a Kd of 12 nM for EphA2 selleckchem.com.

In Vivo Efficacy Studies of this compound in Disease Models

The efficacy of this compound was also investigated in preclinical in vivo models, primarily focusing on its potential as an anti-cancer agent.

Studies involving Eph receptor modulation have demonstrated significant anti-tumor effects in vivo. For example, EphA2/Fc soluble receptors were shown to suppress the growth of ASPC-1 human pancreatic tumors in subcutaneous xenografts by approximately 50% compared to controls nih.govaacrjournals.org. Furthermore, in an orthotopic pancreatic ductal adenocarcinoma model, administration of EphA2/Fc profoundly inhibited the growth of primary tumors and reduced the development of metastases in the peritoneal cavity, lymphatics, and liver nih.govaacrjournals.org. While direct in vivo xenograft or orthotopic model data specifically for this compound were not detailed in the provided search results, its mechanism as an Eph family tyrosine kinase inhibitor supports its potential utility in such models glpbio.comglpbio.comselleckchem.combio-equip.cn.

Table 3: In Vivo Anti-Tumor Efficacy of EphA2/Fc Soluble Receptors

Model TypeCompoundReported EfficacyReference
ASPC-1 human pancreatic tumor s.c. xenograftEphA2/Fc~50% suppression of tumor growth nih.govaacrjournals.org
Orthotopic pancreatic ductal adenocarcinomaEphA2/FcProfound inhibition of primary tumor growth and metastasis nih.govaacrjournals.org

Drug Discovery and Development Aspects for Ehp Inhibitor 2

Resistance Mechanisms to Ehp-inhibitor-2

EphA2 plays a multifaceted role in cancer, and its involvement in drug resistance can manifest through several mechanisms. In the context of therapies targeting other pathways, EphA2 overexpression often serves as a bypass mechanism, allowing cancer cells to survive and proliferate despite the inhibition of their primary oncogenic driver nih.govoncotarget.com. This bypass signaling can activate downstream pathways that promote cell survival and proliferation, thereby conferring resistance nih.govoncotarget.com. Furthermore, alterations in cellular processes like Epithelial-Mesenchymal Transition (EMT) have been linked to EphA2-mediated resistance oncotarget.com.

Mechanisms of Acquired Resistance in Cancer Models

Acquired resistance to targeted therapies often involves the activation of alternative signaling pathways that compensate for the inhibited target. In cancer models, EphA2 has been identified as a key player in conferring resistance to various therapeutic agents.

Lung Cancer: In non-small cell lung cancer (NSCLC) models, acquired resistance to EGFR TKIs, such as erlotinib (B232) and AZD9291, has been linked to the overexpression of EphA2 nih.govoncotarget.com. This overexpression is thought to maintain cell viability by promoting proliferation and inhibiting apoptosis, effectively bypassing the need for the inhibited EGFR pathway nih.gov. Studies have shown that EphA2 can act as a critical bypass signaling pathway in EGFR TKI-resistant lung cancers nih.gov.

Colorectal Cancer (CRC): In colorectal cancer, high expression levels of EphA2 have been associated with resistance to the EGFR monoclonal antibody cetuximab aacrjournals.orgnih.gov. Patients with RAS wild-type metastatic CRC treated with FOLFIRI plus cetuximab exhibited worse progression-free survival and increased progression rates when their tumors showed high EphA2 protein expression aacrjournals.org. This suggests that EphA2 signaling can drive resistance to anti-EGFR therapy in CRC.

Hepatocellular Carcinoma (HCC): EphA2 has also been implicated in resistance to sorafenib (B1663141) in hepatocellular carcinoma models. Research has identified EphA2 as a crucial molecule in sorafenib resistance, with its inhibition showing potential to overcome this resistance frontiersin.org.

These findings highlight that EphA2 overexpression or activation can be a direct or indirect mechanism driving acquired resistance in various cancer types, often by reactivating survival and proliferation pathways.

Strategies to Overcome or Circumvent Resistance

Given EphA2's role in promoting tumor progression and mediating resistance, targeting EphA2 directly or in combination with other agents represents a promising therapeutic strategy.

Direct EphA2 Inhibition: The use of specific EphA2 inhibitors has demonstrated efficacy in preclinical models of resistance. For instance, the EphA2 inhibitor ALW-II-41-27 has shown the ability to revert both primary and acquired resistance to cetuximab in colorectal cancer cell lines aacrjournals.orgoaepublish.com. In lung cancer models, ALW-II-41-27 has been shown to decrease the viability of erlotinib-resistant cells and inhibit tumor growth nih.gov. Genetic inhibition of EphA2 has also proven effective in reducing cell viability and tumor progression in resistant cancer models nih.gov.

Combination Therapies: Combining EphA2 inhibitors with existing therapies is a key strategy to overcome resistance.

EphA2 Inhibitor + EGFR TKI: Co-treatment with an EphA2 inhibitor and an EGFR TKI (e.g., cetuximab) has shown synergistic effects, reverting resistance and inhibiting cell growth in both colorectal and lung cancer models nih.govaacrjournals.orgoncotarget.comoaepublish.com.

Broader Combination Strategies: Beyond direct EphA2 targeting, general strategies to overcome drug resistance in cancer include combinations with chemotherapy, other targeted agents, next-generation TKIs, and immunotherapy researchgate.netmdpi.comnih.gov. While not directly related to this compound, these approaches underscore the importance of multimodal treatment in addressing complex resistance mechanisms.

The development of resistance to targeted therapies often involves complex adaptive mechanisms. EphA2 has emerged as a significant factor in this landscape, mediating resistance through bypass signaling and contributing to treatment failure. Strategies focused on inhibiting EphA2, particularly in combination with established therapies, offer a promising avenue for improving patient outcomes in resistant cancers.

Research on Inhibition of Enterocytozoon Hepatopenaei Ehp

Biological Significance of Enterocytozoon hepatopenaei (EHP) in Aquaculture

Enterocytozoon hepatopenaei (EHP) is a microsporidian parasite that has emerged as a significant threat to the global shrimp farming industry. veterinarypaper.comresearchgate.net This obligate intracellular parasite primarily infects the hepatopancreas, a vital organ for digestion and nutrient absorption in shrimp. veterinarypaper.comnih.gov First identified in Thailand in 2004, the pathogen is the causative agent of hepatopancreatic microsporidiosis (HPM), a disease now endemic in major shrimp-producing countries across Asia. thefishsite.comcabidigitallibrary.org Unlike many other pathogens that cause acute mortality, EHP leads to chronic issues that severely impact the economic viability of shrimp aquaculture. nih.govijcmas.com

The primary clinical sign of EHP infection is severe growth retardation, leading to a wide distribution of sizes within a shrimp population. thefishsite.comnih.gov Infected shrimp often appear lethargic, have soft shells, and exhibit reduced feeding and empty midguts. delosaqua.comglobalseafood.org While EHP does not typically cause direct mass mortality, it significantly compromises the health of the shrimp, making them more susceptible to secondary infections by opportunistic bacterial pathogens like Vibrio spp., which can lead to conditions such as White Feces Syndrome (WFS) and Acute Hepatopancreatic Necrosis Disease (AHPND). globalseafood.orgsdlachance.net

The economic consequences of EHP are substantial. The parasite's impact on growth leads to a prolonged culture period and a significantly higher Feed Conversion Ratio (FCR). thefishsite.comijcmas.com For instance, studies have shown that the FCR in EHP-infected ponds can be as high as 3.0, compared to a normal FCR of around 1.9. ijcmas.com This inefficiency directly translates to major financial losses for farmers. Economic losses attributed to EHP have been estimated in the hundreds of millions of dollars annually in countries like Thailand and India. cabidigitallibrary.orgfrontiersin.org One study in India calculated an average loss of US$813 per tonne of production in Penaeus vannamei shrimp farming due to EHP. thefishsite.com

Table 1: Economic and Production Impacts of EHP Infection

ParameterHealthy Shrimp PondsEHP-Infected PondsReference
Average Daily Growth (ADG)NormalSignificantly Reduced ijcmas.com
Feed Conversion Ratio (FCR)~1.9~3.0 thefishsite.comijcmas.com
Growth19.27 ± 0.5 g (after 90 days)12.17 ± 0.80 g (after 90 days) thefishsite.com
Economic Loss (India)N/A~$813 per tonne of production thefishsite.com

The life cycle of EHP involves three main stages: the infective spore stage, a proliferative stage (merogony), and a spore-production stage (sporogony). cabidigitallibrary.org The infection begins when shrimp ingest the resilient EHP spores, which are the only stage that can survive outside a host. ciba.res.inyoutube.com These spores can be transmitted horizontally through the water, contaminated feed, or cannibalism of infected shrimp. delosaqua.com

Once inside the shrimp's digestive system, the spore is triggered to germinate. cabidigitallibrary.org This process involves the extremely rapid extrusion of a polar tube, a unique invasion organelle. globalseafood.org The polar tube pierces an epithelial cell of the hepatopancreas, and the infective material of the spore, known as the sporoplasm, is injected into the host cell's cytoplasm. cabidigitallibrary.orgyoutube.com

Inside the host cell, the sporoplasm proliferates extensively, forming branched plasmodia. youtube.com This parasitic replication relies on stealing energy and nutrients from the host cell, which disrupts the normal function of the hepatopancreas. nih.govresearchgate.net EHP infection has been shown to increase glycolysis and decrease oxidative phosphorylation in shrimp, indicating a significant energy imbalance. researchgate.netnih.gov As the infection progresses, the plasmodia develop into new, mature spores. youtube.com The host cell eventually ruptures, releasing the newly formed spores, which can then infect adjacent cells or be shed into the environment via the shrimp's feces, continuing the cycle. cabidigitallibrary.orgyoutube.com This parasitic activity leads to the severe degeneration of hepatopancreatic tubules, impairing the shrimp's ability to digest and absorb nutrients, which is the underlying cause of the observed growth retardation. ijcmas.comresearchgate.net

Future Perspectives and Research Directions for Ehp Inhibitor 2

Development of Next-Generation Ehp-inhibitor-2 Analogs with Improved Properties

While this compound (ALW-II-41-27) has proven to be a potent tool in preclinical models, the development of next-generation analogs is focused on overcoming several limitations to enhance therapeutic viability mdpi.comjci.org. Key objectives for these new agents are improved specificity, increased affinity, and optimized pharmacological properties.

A significant challenge with current inhibitors, including ALW-II-41-27, is cross-reactivity with other kinases such as b-raf, CSF1R, PDGFRα, and PDGFRβ, which can lead to off-target effects mdpi.commedchemexpress.com. Future research is centered on designing novel compounds with higher selectivity for the EphA2 kinase domain. Computational modeling and structure-based design are pivotal in identifying unique structural features of the EphA2 binding site that can be exploited to create more specific molecules acs.org. For instance, the development of the compound UniPR1449 demonstrated the feasibility of creating an inhibitor with low micromolar affinity for EphA2 while not affecting the EphB2 receptor, paving the way for a new class of selective agents acs.org.

Another avenue of improvement is enhancing the binding affinity and cellular potency. Researchers have successfully used systematic optimization of peptide mimetics and subsequent structure-based design to develop novel agonistic agents with nanomolar affinity for the EphA2 receptor nih.gov. One such agent, 135H11, was developed through this iterative process. Furthermore, studies have shown that creating dimeric versions of these agents can dramatically increase their cellular activity, inducing receptor activation and internalization at very low nanomolar concentrations nih.gov. This approach could be adapted for inhibitor design to improve their efficacy.

Compound/AnalogDevelopment StrategyKey ImprovementReference
UniPR1449 Computational analysis of binding sitesImproved selectivity for EphA2 over EphB2 acs.org
135H11 (Agonist) Systematic optimization and structure-based designNanomolar binding affinity nih.gov
Dimeric 135H11 (Agonist) Dimerization of a high-affinity monomerIncreased cellular potency and receptor degradation nih.gov
Compound 27 (Agonist) Lead optimization of Doxazosin (dimeric structure)Improved potency in activating the kinase and inducing cell death ebi.ac.uk

These developmental strategies underscore a clear trajectory towards creating superior EphA2-targeted therapeutics with better safety profiles and higher efficacy than the first-generation inhibitors.

Exploration of Novel Therapeutic Indications Beyond Current Focus

The overexpression and dysregulation of EphA2 are implicated in a wide array of pathological conditions beyond cancer, opening new avenues for therapeutic intervention with this compound and its analogs nih.govaacrjournals.org. While the current focus remains on its use in cancers like NSCLC, breast, ovarian, and pancreatic cancer, emerging research points to its potential in non-oncological diseases nih.govnih.govnih.gov.

Inflammatory Diseases: EphA2 signaling has been identified as a critical regulator of inflammation and vascular permeability in acute lung injury (ALI) nih.govatsjournals.org. In preclinical models of lipopolysaccharide-induced lung injury, EphA2 expression was upregulated. The blockage of EphA2 activation led to a significant reduction in inflammatory cell recruitment, protein leakage, and pro-inflammatory cytokine production nih.gov. This suggests that EphA2 inhibitors could serve as a novel therapeutic strategy for treating ALI and potentially other inflammatory conditions.

Ocular Diseases: The EphA2 receptor plays a role in angiogenesis, the formation of new blood vessels. This process is central to diseases like wet age-related macular degeneration and diabetic retinopathy. Studies have shown that targeting the EphA2 signaling pathway could be a promising approach for treating retinal angiogenesis, with the potential to specifically target neovascular structures without affecting normal retinal vasculature mdpi.com.

Neurodegenerative and Infectious Diseases: The Eph/ephrin signaling system is widely expressed in the central nervous system (CNS) and is involved in synaptic function. Its dysregulation has been associated with neurodegenerative diseases like Alzheimer's nih.gov. Furthermore, EphA2 has been identified as a potential entry receptor for several RNA viruses, which could implicate it in the pathology of viral infections and their neurological consequences nih.govresearchgate.net. This positions EphA2 inhibitors as candidates for investigation in certain neurological and infectious diseases.

Integration of Computational Approaches in this compound Design and Optimization

The design and optimization of EphA2 inhibitors are being significantly accelerated by the integration of sophisticated computational methods nih.govnih.gov. These in silico techniques allow for the rapid screening of vast chemical libraries and the rational design of molecules with desired properties, reducing the time and cost associated with traditional drug discovery.

Structure-Based Virtual Screening (SBVS) and Molecular Docking: Researchers are employing SBVS to screen millions of compounds from databases to identify potential hits that can bind to the EphA2 receptor nih.gov. This is followed by molecular docking simulations, which predict the binding pose and affinity of a ligand to the protein's active site. A 2024 study successfully used this workflow to identify several novel small molecules (e.g., Mcule-1579910267, Mcule-8617639093) with binding affinities that rivaled or exceeded that of the known multi-kinase inhibitor, dasatinib nih.gov. These computational predictions help prioritize candidates for synthesis and biological testing nih.govmdpi.comijper.org.

ADMET Profiling: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is another critical computational step. This process predicts the pharmacokinetic and toxicity properties of potential drug candidates early in the design phase, allowing researchers to filter out compounds that are likely to fail in later preclinical stages due to poor drug-like properties nih.govijper.org.

Computational TechniqueApplication in EphA2 Inhibitor DesignExample/Outcome
Virtual Screening High-throughput identification of potential binders from large compound libraries.Identified novel Mcule compounds with high binding affinity to EphA2 nih.gov.
Molecular Docking Predicts binding mode and affinity of inhibitors to the EphA2 kinase domain.Confirmed strong binding of novel ligands, rivaling known inhibitors nih.gov.
MD Simulations Assesses the stability of the inhibitor-EphA2 complex over time.Validated the stability of the Mcule-8617639093 complex nih.gov.
SiteMap Analysis Identifies features of binding sites to guide the design of selective ligands.Aided in the design of UniPR1449 with selectivity for EphA2 over EphB2 acs.org.
ADMET Screening Predicts pharmacokinetic and toxicity profiles of new compounds.Narrowed down thousands of potential hits to a manageable set for further testing nih.gov.

Advanced Preclinical Models for Enhanced Translational Success

To improve the clinical translation of EphA2 inhibitors, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more complex and physiologically relevant preclinical models mdpi.comnih.gov. These advanced models better recapitulate the complexity of human tumors and their microenvironment.

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to develop tumors that more accurately reflect the genetic evolution of human cancers. An inducible, transgenic mouse model of EGFR-mutant lung cancer has been used to demonstrate that genetic targeting of EphA2 can inhibit tumor progression and prolong survival, validating its role in TKI resistance in vivo nih.govaacrjournals.org.

Patient-Derived Xenografts (PDXs): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse bioengineer.orgabnova.comnih.gov. These models maintain the genetic and histological characteristics of the original tumor and have shown a high correlation between drug response in the model and the patient abnova.comnih.gov. PDX models have been effectively used to test EphA2-targeted nanotherapeutics, demonstrating synergistic effects when combined with other agents and providing a robust platform for evaluating efficacy before clinical trials nih.gov.

Tumor Organoids: Organoids are three-dimensional (3D) cultures derived from patient tumors that can be grown and expanded in vitro crownbio.comembopress.org. They retain the cellular heterogeneity and architecture of the parent tumor and are amenable to higher-throughput drug screening compared to in vivo models. The use of matched organoid and PDX pairs derived from the same patient offers a powerful strategy to screen for effective EphA2 inhibitor combinations in vitro and then validate them in vivo crownbio.com.

These advanced models provide a more accurate prediction of how this compound and its next-generation analogs will perform in human patients, thereby enhancing the potential for translational success.

Addressing Resistance Mechanisms for Long-Term Efficacy

A primary role for this compound is to counteract acquired resistance to other targeted therapies nih.gov. Overexpression of EphA2 has been identified as a key "bypass" signaling mechanism that allows cancer cells to become resistant to EGFR tyrosine kinase inhibitors (TKIs) in NSCLC nih.govaacrjournals.orgnih.govacs.org. By inhibiting EphA2, compounds like ALW-II-41-27 can re-sensitize resistant tumors to EGFR inhibitors nih.govaacrjournals.org.

However, for this compound to be effective as a long-term therapy, either alone or in combination, it is crucial to anticipate and address potential mechanisms of resistance to EphA2 inhibition itself. While specific clinical resistance mechanisms to EphA2 inhibitors are not yet well-documented, principles derived from resistance to other TKIs can inform future strategies.

Potential Resistance Mechanisms:

Activation of Alternative Bypass Pathways: Just as EphA2 can act as a bypass pathway for EGFR inhibition, cancer cells treated with an EphA2 inhibitor may develop resistance by upregulating other receptor tyrosine kinases (RTKs) like MET, HER2, or AXL to reactivate critical downstream survival pathways nih.govaacrjournals.org.

Downstream Pathway Alterations: EphA2 signaling converges on pathways such as PI3K/AKT and RAS/MAPK aacrjournals.orgresearchgate.net. Mutations or amplifications in key components of these downstream pathways could render cells independent of EphA2 signaling, thus conferring resistance to its inhibition.

Target Alteration: Although less common for some TKIs, mutations in the EphA2 kinase domain could potentially arise that prevent the inhibitor from binding effectively.

Future research must focus on identifying these potential resistance mechanisms through genomic and proteomic analysis of preclinical models and patient samples. This will enable the rational design of combination therapies that can co-target EphA2 and emerging resistance pathways, thereby preventing or delaying the onset of resistance and ensuring long-term therapeutic efficacy.

Q & A

Basic Research Questions

Q. What experimental design frameworks are recommended for studying Ehp-inhibitor-2’s mechanism of action?

  • Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population : In vitro cell lines (e.g., cancer models) expressing the target pathway.
  • Intervention : Dose-dependent administration of this compound.
  • Comparison : Untreated controls or baseline enzymatic activity.
  • Outcome : Quantification of target inhibition via Western blot or enzymatic assays .
    • Considerations : Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate the research scope .

Q. How should researchers address variability in this compound’s efficacy across model systems?

  • Methodological Answer :

  • Step 1 : Standardize assay conditions (e.g., pH, temperature, cell passage number) to minimize technical variability.
  • Step 2 : Use orthogonal validation methods (e.g., CRISPR knockdown alongside pharmacological inhibition) to confirm target specificity.
  • Step 3 : Apply statistical models (ANOVA with post-hoc tests) to distinguish biological vs. technical variability .

Q. What are best practices for conducting a literature review on this compound’s preclinical data?

  • Methodological Answer :

  • Systematic Search : Use Boolean operators (e.g., "this compound AND (kinase inhibition OR pharmacokinetics)") across PubMed, Scopus, and preprint servers.
  • Gap Analysis : Tabulate conflicting findings (e.g., IC50 discrepancies) and identify understudied endpoints (e.g., off-target effects) .
  • Data Extraction : Create "shell tables" to collate variables like dosage, assay type, and statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and buffer compositions across studies.
  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity, and calculate weighted mean IC50 values .
  • Experimental Replication : Perform dose-response curves under harmonized protocols to isolate methodological vs. biological variability .

Q. What strategies are effective for studying this compound’s synergistic effects with other inhibitors?

  • Methodological Answer :

  • Combinatorial Screens : Use high-throughput platforms (e.g., SynergyFinder) to test pairwise combinations.
  • Mechanistic Triangulation : Combine transcriptomic profiling (RNA-seq) and phosphoproteomics to identify convergent pathways.
  • Validation : Confirm synergy via isobologram analysis and Bliss independence metrics .

Q. How can translational challenges in this compound research be mitigated during preclinical-to-clinical transitions?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate in vivo bioavailability data with target engagement assays.
  • Species-Specific Considerations : Compare metabolic pathways (e.g., cytochrome P450 activity) in animal models vs. humans.
  • Biomarker Development : Identify surrogate endpoints (e.g., plasma metabolite levels) for early efficacy signals .

Data Management & Ethical Compliance

Q. What data management protocols are critical for this compound studies?

  • Methodological Answer :

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo for raw datasets.
  • Metadata Standards : Document experimental parameters (e.g., batch numbers, instrument calibration dates) in structured formats .

Q. How should ethical compliance be addressed in secondary analyses of this compound data?

  • Methodological Answer :

  • Exemption Criteria : For de-identified data, confirm compliance with HIPAA and institutional IRB policies (e.g., Exempt Category 4 for secondary research).
  • Data Sharing Agreements : Establish protocols for external collaborators to access de-identified datasets via secure platforms (e.g., ACE or VDW) .

Tables for Methodological Reference

Research Stage Key Variables Tools/Methods
Target ValidationIC50, Ki, selectivity ratiosKinase profiling panels, SPR assays
In Vivo EfficacyTumor volume, survival ratesPDX models, IVIS imaging
Data Contradiction AnalysisAssay conditions, statistical modelsMetafor package (R), PRISMA guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ehp-inhibitor-2
Reactant of Route 2
Ehp-inhibitor-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.